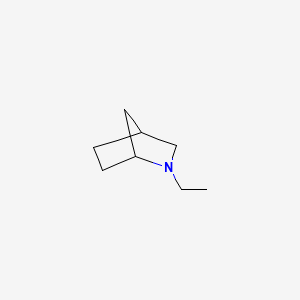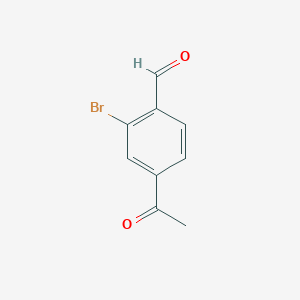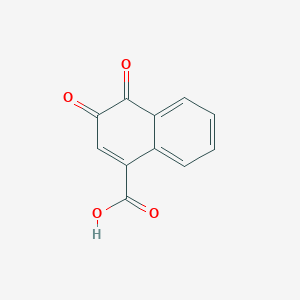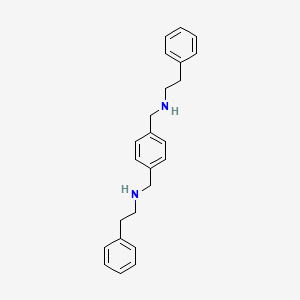
2-Ethyl-2-azabicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-azabicyclo(221)heptane is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-ethyl-2-azabicyclo(2.2.1)heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula, which can be carried out using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-azabicyclo(2.2.1)heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with electrophilic reagents to give addition products. Reaction with m-chloroperoxybenzoic acid (MCPBA) can yield epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, potassium permanganate, osmium tetroxide, and MCPBA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products: The major products formed from the reactions of this compound include epoxides, hydroxylated derivatives, and various bridged aza-bicyclic structures .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-azabicyclo(2.2.1)heptane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development. The compound’s ability to undergo various chemical reactions also makes it useful in industrial applications, such as the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of 2-ethyl-2-azabicyclo(2.2.1)heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-ethyl-2-azabicyclo(2.2.1)heptane include 2-azabicyclo(2.2.1)heptane, 2,5-diazabicyclo(2.2.1)heptane, and 2-azabicyclo(3.2.1)octane .
Uniqueness: What sets this compound apart from its similar compounds is its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as drug development and organic synthesis .
Eigenschaften
CAS-Nummer |
4492-38-0 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-ethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
WCBKFFPLWHRVII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)

![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)


![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
